

Application Notes and Protocols for meta-Fluoxetine Hydrochloride Analytical Standard

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Compound of Interest

Compound Name: meta-Fluoxetine hydrochloride

Cat. No.: B602300

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Introduction

meta-Fluoxetine hydrochloride is a positional isomer of Fluoxetine hydrochloride, a widely recognized selective serotonin reuptake inhibitor (SSRI). As an isomer, it is often considered a critical impurity in the synthesis of Fluoxetine. Consequently, the primary application of **meta-Fluoxetine hydrochloride** is as a certified reference material or analytical standard for the identification and quantification of impurities in Fluoxetine hydrochloride active pharmaceutical ingredients (APIs) and formulated drug products.^{[1][2][3]} Its use is essential for ensuring the purity, safety, and efficacy of Fluoxetine-based therapeutics by allowing for accurate assessment of related substances. This document provides detailed protocols for the use of **meta-Fluoxetine hydrochloride** in analytical method development and routine quality control.

Physicochemical Properties

A summary of the key physicochemical properties of **meta-Fluoxetine hydrochloride** is presented in the table below.

Property	Value	Reference
Chemical Name	N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine, monohydrochloride	[4]
Synonyms	m-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A	[4]
CAS Number	79088-29-2	[4]
Molecular Formula	C ₁₇ H ₁₈ F ₃ NO · HCl	[4]
Molecular Weight	345.8 g/mol	[4]
Appearance	Crystalline solid	[4]
Solubility	DMF: ~16 mg/mL, DMSO: ~12.5 mg/mL, Ethanol: ~12.5 mg/mL, PBS (pH 7.2): ~0.2 mg/mL	[4]
UV/Vis (λ _{max})	277 nm	[4]

Applications

The principal application of **meta-Fluoxetine hydrochloride** is as a reference standard in various analytical techniques to:

- Identify and quantify the meta-isomer impurity in Fluoxetine hydrochloride raw materials and finished products.
- Develop and validate analytical methods for purity testing of Fluoxetine.
- Perform quality control testing to ensure compliance with pharmacopeial standards.

While meta-Fluoxetine is noted to be a weaker serotonin selective reuptake inhibitor (SSRI) compared to Fluoxetine, its primary utility in a research and drug development setting is not for

its pharmacological activity but for its role as an analytical standard.[\[4\]](#)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a gradient HPLC-UV method for the separation and quantification of meta-Fluoxetine from Fluoxetine and other related impurities.[\[5\]](#)[\[6\]](#)

a. Equipment and Materials

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Gemini-C18 column (150 mm x 4.6 mm, 3.0 μ m particle size) or equivalent
- **meta-Fluoxetine hydrochloride** analytical standard
- Fluoxetine hydrochloride reference standard
- Methanol (HPLC grade)
- Triethylamine (TEA)
- Phosphoric acid
- Water (HPLC grade)
- Volumetric flasks, pipettes, and syringes
- 0.45 μ m syringe filters

b. Preparation of Solutions

- Buffer Solution (pH 6.0): Mix 12.5 mL of triethylamine with approximately 900 mL of HPLC grade water. Adjust the pH to 6.0 with phosphoric acid and dilute to a final volume of 1000 mL with water.
- Mobile Phase A: Prepare a mixture of methanol and buffer solution in a 20:80 (v/v) ratio.

- Mobile Phase B: 100% Methanol.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **meta-Fluoxetine hydrochloride** analytical standard in the diluent (typically Mobile Phase A or a mixture similar to the initial mobile phase composition) to obtain a known concentration (e.g., 100 µg/mL).
- Working Standard Solution: Dilute the standard stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).
- Sample Solution: Prepare a solution of the Fluoxetine hydrochloride test sample in the diluent at a specified concentration (e.g., 1 mg/mL).

c. Chromatographic Conditions

Parameter	Condition
Column	Gemini-C18 (150 mm x 4.6 mm, 3.0 µm)
Mobile Phase	A: 20:80 (v/v) Methanol:Buffer (pH 6.0) B: 100% Methanol
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	215 nm
Injection Volume	10 µL
Run Time	60 minutes

d. Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.

- Inject the working standard solution to determine the retention time and response of meta-Fluoxetine.
- Inject the sample solution to identify and quantify the meta-Fluoxetine impurity.
- Calculate the amount of meta-Fluoxetine impurity in the sample by comparing the peak area of the meta-Fluoxetine peak in the sample chromatogram to the peak area of the meta-Fluoxetine peak in the standard chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy can be used for the structural confirmation of the **meta-Fluoxetine hydrochloride** analytical standard.

a. Equipment and Materials

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- **meta-Fluoxetine hydrochloride** analytical standard
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

b. Sample Preparation

- Dissolve a few milligrams of the **meta-Fluoxetine hydrochloride** analytical standard in the appropriate deuterated solvent in an NMR tube.

c. Data Acquisition

- Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

d. Data Analysis

- Process the acquired spectra (Fourier transform, phase correction, baseline correction).

- Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of **meta-Fluoxetine hydrochloride**. The expected proton and carbon signals should be consistent with the meta-substituted trifluoromethylphenoxy group.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is employed to confirm the molecular weight of the **meta-Fluoxetine hydrochloride** analytical standard.

a. Equipment and Materials

- Mass spectrometer (e.g., LC-MS/MS, GC-MS)
- **meta-Fluoxetine hydrochloride** analytical standard
- Appropriate solvent (e.g., methanol, acetonitrile)

b. Sample Preparation

- Prepare a dilute solution of the **meta-Fluoxetine hydrochloride** analytical standard in a suitable solvent.

c. Data Acquisition

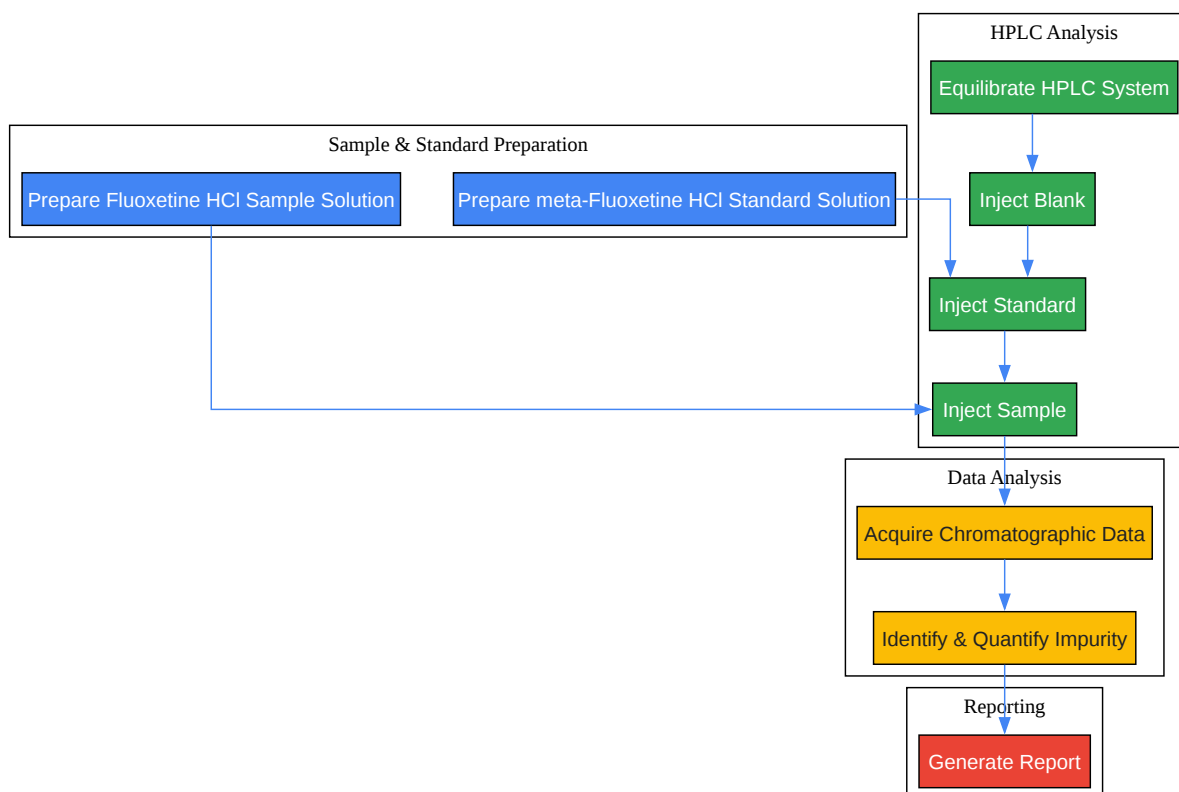
- Infuse the sample solution into the mass spectrometer.
- Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

d. Data Analysis

- Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the free base of meta-Fluoxetine ($C_{17}H_{18}F_3NO$), which has a monoisotopic mass of approximately 309.13 g/mol. The protonated molecule $[M+H]^+$ would be observed at m/z 310.14.

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Analysis

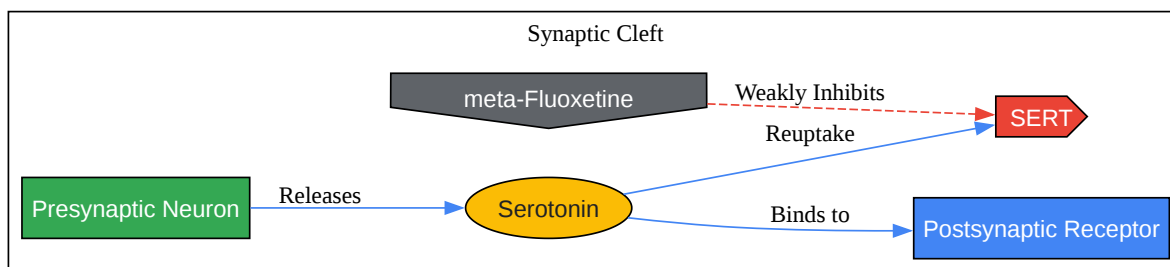


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Caption: Workflow for HPLC-based impurity analysis of Fluoxetine HCl.

Putative Signaling Pathway of meta-Fluoxetine

As an isomer of Fluoxetine, meta-Fluoxetine is a weaker inhibitor of the serotonin transporter (SERT). The following diagram illustrates its putative mechanism of action.



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Caption: Putative mechanism of meta-Fluoxetine as a weak SERT inhibitor.

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